1-methyl-N-(1-methyl-1H-pyrazol-4-yl)-3-phenyl-1H-pyrazole-5-carboxamide
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Overview
Description
- The compound’s chemical formula is C₁₈H₁₆N₆O, and its systematic name reflects its substituents.
- It has potential applications in medicinal chemistry due to its structural features.
1-methyl-N-(1-methyl-1H-pyrazol-4-yl)-3-phenyl-1H-pyrazole-5-carboxamide: is a complex organic compound with a unique structure. It combines a pyrazole core with a carboxamide group and an additional methyl substitution.
Preparation Methods
- The synthesis of this compound involves a three-step procedure:
Buchwald–Hartwig Arylamination: Starting from a suitable precursor, a Buchwald–Hartwig coupling reaction is performed with benzophenone imine. This step introduces the pyrazole ring.
Nucleophilic Aromatic Substitution: A highly regioselective nucleophilic aromatic substitution follows, leading to the final product.
Characterization: The compound’s structure is confirmed using nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared spectroscopy (ATR-IR). Single crystal X-ray diffraction provides crystallographic data.
Chemical Reactions Analysis
1-methyl-N-(1-methyl-1H-pyrazol-4-yl)-3-phenyl-1H-pyrazole-5-carboxamide: may undergo various reactions:
Common Reagents: Reagents like reducing agents, nucleophiles, and oxidizing agents are relevant.
Major Products: The products depend on the specific reaction conditions.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as a kinase inhibitor, particularly targeting MPS1 (monopolar spindle 1) kinase. MPS1 inhibition shows promise in cancer therapy, including triple-negative breast cancer.
Other Fields: Its applications extend to other areas, such as chemical biology and industry.
Mechanism of Action
MPS1 Inhibition: The compound likely exerts its effects by inhibiting MPS1 kinase. MPS1 plays a crucial role in cell division and spindle assembly checkpoint control.
Cysteine Binding: It may form a covalent bond with a rare cysteine residue in the hinge region of MPS1.
Comparison with Similar Compounds
Uniqueness: Its distinct structure sets it apart from related compounds.
Similar Compounds: Other pyrazole-based kinase inhibitors, such as N-(2,4-dimethoxyphenyl)-5-(1-methylpyrazol-4-yl)isoquinolin-3-amine , serve as reference points.
Properties
Molecular Formula |
C15H15N5O |
---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
2-methyl-N-(1-methylpyrazol-4-yl)-5-phenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C15H15N5O/c1-19-10-12(9-16-19)17-15(21)14-8-13(18-20(14)2)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,17,21) |
InChI Key |
DISYDYSDBCLODN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=CC(=NN2C)C3=CC=CC=C3 |
Origin of Product |
United States |
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